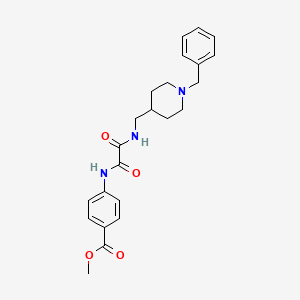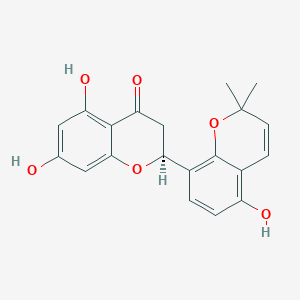
Sanggenone H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sanggenone H is a bioactive compound found in Morus alba L . It may have antiphlogistic activity, as it attenuates the secretion of TNF-α± and IL-1α2 and inhibits the NF-κB nuclear translocation in LPS-stimulated macrophages . This compound can be used for research in the fields of medicine and pharmacy .
Molecular Structure Analysis
This compound has a molecular formula of C20H18O6 . Its molecular weight is 354.358 . The structure of this compound includes a flavonoid backbone, which is common in many plant-derived compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 600.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has a molar refractivity of 93.0±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 252.9±3.0 cm3 .科学的研究の応用
Anticancer Properties
Sanggenon C, a compound related to Sanggenone H, has shown promising results in inhibiting the proliferation of colon cancer cells. It induces apoptosis in these cells by increasing reactive oxygen species generation and decreasing nitric oxide production. This is associated with inhibition of inducible nitric oxide synthase expression and activation of the mitochondrial apoptosis pathway (Li-dong Chen et al., 2017). Additionally, Sanggenon C has demonstrated protective effects against cardiomyocyte hypoxia injury, suggesting potential therapeutic applications in cardiac health (Yang Gu et al., 2017).
Antidepressant Effects
Sanggenon G, closely related to this compound, has exhibited antidepressant-like effects in rats. It reduces immobility time in the forced swim test, indicating potential for treating depression. These effects are believed to be mediated through interactions with the serotonergic system (D. Lim et al., 2015).
Anti-inflammatory Activity
Compounds closely related to this compound, such as Sanggenon C and O, have been found to inhibit nitric oxide production, iNOS expression, and NF-κB activation in LPS-induced RAW264.7 cells, a model for inflammation (N. Dat et al., 2012). This suggests potential utility in treating inflammatory conditions.
Neuroprotective and Hepatoprotective Activities
Isoprenylated flavonoids from Morus alba root bark, which includes compounds similar to this compound, have shown hepatoprotective and neuroprotective activities. These properties are valuable in the context of liver health and neurodegenerative diseases (Jae-Woo Jung et al., 2015).
Osteoporosis Treatment
Sanggenon C has been found to stimulate osteoblastic proliferation and differentiation, inhibit osteoclastic resorption, and ameliorate prednisone-induced osteoporosis in a zebrafish model. This suggests its potential application in osteoporosis treatment (Hui-Juan Wang et al., 2018).
作用機序
Sanggenone H may have antiphlogistic activity, as it attenuates the secretion of TNF-α± and IL-1α2 and inhibits the NF-κB nuclear translocation in LPS-stimulated macrophages . Additionally, it has been suggested as a potential inhibitor against the KRAS G12D mutant, a mutation common in many cancers .
将来の方向性
特性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKXSCQEJXHSW-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(C=CC(=C2O1)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

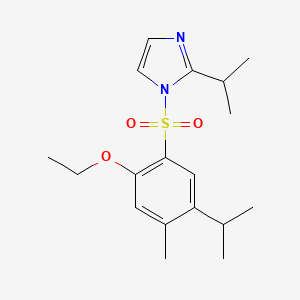
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)
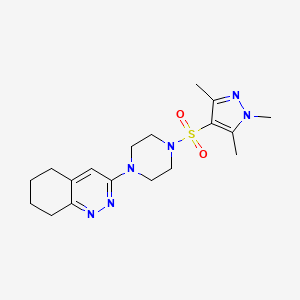


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)
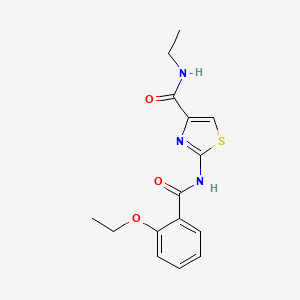
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)
